Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15723184
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25NO5 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H25NO5/c1-5-27-21(24)17-12(2)22-14-9-7-10-15(23)19(14)18(17)13-8-6-11-16(25-3)20(13)26-4/h6,8,11,18,22H,5,7,9-10H2,1-4H3 |
| Standard InChI Key | RESNABIAYNDZLH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CCC2)C |
Introduction
Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives family. It is characterized by a unique molecular structure that includes a hexahydroquinoline core, which is known for its diverse biological activities. The compound has been assigned the CAS number 421572-86-3 and features a molecular formula of C29H33NO7, although there seems to be a discrepancy in the molecular formula reported in some sources, which may be due to errors in documentation or variations in the compound's structure.
Synthesis
The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation reaction between appropriate substituted benzaldehydes and cyclohexanediones in the presence of a base catalyst. The reaction is usually performed in an alcoholic solvent under reflux conditions, often yielding a significant amount of product, typically above 60%.
Synthesis Steps
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Condensation Reaction: Combine substituted benzaldehydes and cyclohexanediones in the presence of a base catalyst.
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Solvent and Conditions: Perform the reaction in an alcoholic solvent under reflux conditions.
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Yield: Typically yields more than 60% of the product.
Biological Activities
Quinoline derivatives, including Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, are known for their diverse biological activities. These compounds can modulate calcium channels and exhibit antibacterial properties by interfering with bacterial cell wall synthesis. The specific mechanism often involves binding to active sites on target proteins or enzymes, leading to inhibition or activation of biochemical pathways .
Biological Activities Table
| Activity | Description |
|---|---|
| Calcium Modulation | Can modulate calcium channels |
| Antibacterial Activity | Interferes with bacterial cell wall synthesis |
| Mechanism | Binding to active sites on proteins/enzymes |
Applications in Medicinal Chemistry
Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications primarily in medicinal chemistry due to its potential biological activities. The compound can participate in various chemical reactions typical of quinoline derivatives, which are essential for modifying it for different applications in medicinal chemistry.
Applications Table
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential biological activities make it suitable for medicinal applications |
| Chemical Reactions | Participates in reactions typical of quinoline derivatives |
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